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Compound of Interest

Compound Name: MTX115325

Cat. No.: B12387795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published data on MTX115325, a clinical-

stage USP30 inhibitor, and other emerging alternatives in the same class. The information is

intended to offer an objective overview for researchers and professionals in the field of drug

development for neurodegenerative diseases, particularly Parkinson's disease.

Introduction to USP30 Inhibition
Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) that plays a critical

role in mitochondrial quality control.[1][2] Localized to the outer mitochondrial membrane,

USP30 counteracts the ubiquitination of mitochondrial proteins, a key signal for the removal of

damaged mitochondria through a process called mitophagy.[1][2] In neurodegenerative

diseases like Parkinson's, impaired mitophagy is implicated in the accumulation of

dysfunctional mitochondria and subsequent neuronal cell death.[3] By inhibiting USP30,

compounds like MTX115325 aim to enhance the clearance of damaged mitochondria, offering

a potential disease-modifying therapeutic strategy.[2][4][5][6]

Comparative Analysis of USP30 Inhibitors
MTX115325, developed by Mission Therapeutics, is a potent, selective, and brain-penetrant

USP30 inhibitor that has entered Phase 1 clinical trials.[7][8] This guide compares the available

preclinical data for MTX115325 with other published USP30 inhibitors.
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Table 1: In Vitro Potency and Cellular Activity of USP30
Inhibitors

Compound
Chemical
Class

Target
IC50 (in
vitro)

Cellular
EC50
(TOM20-Ub)

Key Cellular
Effects

MTX115325
N-cyano

pyrrolidine
USP30 12 nM[9] 32 nM[10][9]

Increases

TOM20

ubiquitination

and

mitophagy[9]

[11]

Compound

39

Benzosulpho

namide
USP30 ~20 nM[12] Not Reported

Enhances

mitophagy

and

pexophagy[1

2][13]

FT385 Not specified USP30 Not Reported Not Reported

Promotes

mitophagy;

some off-

target effects

noted[1]

USP30Inh-1 Not specified USP30 15-30 nM[1] Not Reported

Good

selectivity at

1 µM, off-

target effects

at 10 µM[1]

[14]

S3 (15-

oxospiramilac

tone)

Diterpenoid

derivative
USP30 Not Reported Not Reported

Induces

mitochondrial

elongation[1]

Table 2: Preclinical In Vivo Data for MTX115325
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Parameter Species Dosing Key Findings

Oral Bioavailability Mouse
10 mg/kg (single

dose)
98%[9]

CNS Penetration Mouse
10 mg/kg (single

dose)

Brain partition

coefficient (Kpu,u) of

~0.4[9]

Efficacy in PD Model
Mouse (AAV-A53T-

SNCA)

15 and 50 mg/kg

(twice daily for 10

weeks)

Prevents

dopaminergic neuron

loss and preserves

striatal dopamine

levels[6][9]

Safety Mouse
Up to 300 mg/kg/day

for two weeks

Well-tolerated with no

adverse effects

reported[3]

Signaling Pathway and Experimental Workflow
Mechanism of Action: USP30 Inhibition and Mitophagy
USP30 acts as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway. The

following diagram illustrates how USP30 inhibition by molecules like MTX115325 can enhance

the clearance of damaged mitochondria.
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Caption: USP30 inhibition by MTX115325 promotes mitophagy.

Experimental Workflow: Assessing USP30 Inhibition in a
Parkinson's Disease Mouse Model
The following diagram outlines a typical experimental workflow to evaluate the efficacy of a

USP30 inhibitor in a preclinical model of Parkinson's disease.
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Stereotaxic Injection of AAV-A53T-SNCA into Substantia Nigra

Treatment Groups:
- Vehicle

- MTX115325 (e.g., 15 & 50 mg/kg, oral gavage)

Behavioral Testing
(e.g., Cylinder Test for motor function)

Tissue Collection (Brain)

Immunohistochemistry:
- Tyrosine Hydroxylase (TH) for Dopaminergic Neurons

- Phospho-S129 α-Synuclein

Biochemical Analysis:
- Striatal Dopamine Levels (HPLC)

Data Analysis and Comparison

Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of a USP30 inhibitor.

Experimental Protocols
In Vitro USP30 Inhibition Assay (Fluorescence
Polarization)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound

against USP30.
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Method: A fluorescence polarization-based assay is used to measure the deubiquitinating

activity of recombinant human USP30. A fluorescently labeled ubiquitin substrate is

incubated with USP30 in the presence of varying concentrations of the test compound (e.g.,

MTX115325). The enzymatic reaction is monitored by the change in fluorescence

polarization. The IC50 value is calculated from the dose-response curve.

Cellular TOM20 Ubiquitination Assay
Objective: To measure the ability of a compound to increase the ubiquitination of the USP30

substrate TOM20 in a cellular context.

Method: A human cell line, such as HeLa or SH-SY5Y, is treated with different concentrations

of the USP30 inhibitor for a specified duration.[9][11] To enhance the signal, cells may be

challenged with mitochondrial toxins like antimycin A and oligomycin A.[11] Following

treatment, cells are lysed, and protein extracts are subjected to Western blotting using

antibodies against TOM20 and ubiquitin. The ratio of ubiquitinated TOM20 to total TOM20 is

quantified to determine the EC50 value.

AAV-A53T-SNCA Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of a USP30 inhibitor in an in vivo model of

α-synucleinopathy.

Method: An adeno-associated virus (AAV) expressing the human A53T mutant form of α-

synuclein (AAV-A53T-SNCA) is unilaterally injected into the substantia nigra of mice.[6] This

leads to the progressive loss of dopaminergic neurons and motor deficits, mimicking key

features of Parkinson's disease. Following the injection, mice are treated with the test

compound (e.g., MTX115325) or vehicle for a defined period.[6] Efficacy is assessed through

behavioral tests, immunohistochemical analysis of dopaminergic neuron survival, and

measurement of striatal dopamine levels.[5]

Conclusion
The available data suggest that MTX115325 is a potent and selective USP30 inhibitor with

promising preclinical efficacy in a mouse model of Parkinson's disease. Its good oral

bioavailability and CNS penetration support its ongoing clinical development.[9] While direct

comparative studies are limited, other USP30 inhibitors from different chemical classes have
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also demonstrated in vitro and cellular activity, validating USP30 as a therapeutic target.

Further research and clinical trial data will be crucial to fully elucidate the therapeutic potential

of MTX115325 and other USP30 inhibitors for the treatment of neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to MTX115325 and Other USP30
Inhibitors for Neuroprotection]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12387795#reproducibility-of-published-data-on-
mtx115325]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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